molecular formula C8H12N2O2 B2598721 2-(2-Methoxyethoxy)pyridin-4-amine CAS No. 936112-80-0

2-(2-Methoxyethoxy)pyridin-4-amine

Cat. No.: B2598721
CAS No.: 936112-80-0
M. Wt: 168.196
InChI Key: LXAHVQMTGOPYDQ-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)pyridin-4-amine is a chemical compound with the molecular formula C8H12N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of a methoxyethoxy group attached to the pyridine ring at the 2-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)pyridin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-nitropyridine with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(2-methoxyethoxy)-4-nitropyridine. The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas, yielding this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group to an amine group, as mentioned in the synthesis section.

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Potassium carbonate, 2-methoxyethanol.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: this compound from 2-(2-methoxyethoxy)-4-nitropyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyethoxy)pyridin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can be employed in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may serve as a lead compound for the development of new drugs.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals. It may also be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)pyridin-4-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

2-(2-Methoxyethoxy)pyridin-4-amine can be compared with other similar compounds, such as:

    2-(2-Methoxyethoxy)pyridine: Lacks the amine group at the 4-position, which may result in different chemical and biological properties.

    4-Aminopyridine: Lacks the methoxyethoxy group, which may affect its solubility and reactivity.

    2-Methoxypyridin-4-amine: Lacks the ethoxy group, which may influence its chemical stability and biological activity.

The presence of both the methoxyethoxy group and the amine group in this compound makes it unique and potentially more versatile in its applications compared to these similar compounds.

Properties

IUPAC Name

2-(2-methoxyethoxy)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-11-4-5-12-8-6-7(9)2-3-10-8/h2-3,6H,4-5H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAHVQMTGOPYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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